5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Synthesis of 2-Bromo-4-(tert-butyl)phenol: This intermediate can be synthesized by bromination of 4-(tert-butyl)phenol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Formation of 2-Bromo-4-(tert-butyl)phenoxyacetic acid: The phenol intermediate is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the phenoxyacetic acid derivative.
Cyclization to form 1,3,4-oxadiazole ring: The phenoxyacetic acid derivative is then subjected to cyclization with hydrazine hydrate to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(tert-butyl)phenol: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole Derivatives: Other compounds containing the 1,3,4-oxadiazole ring with different substituents.
Uniqueness
5-((2-Bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of its brominated phenoxy group, tert-butyl group, and oxadiazole ring, which confer specific chemical and biological properties that may not be present in other similar compounds .
Properties
Molecular Formula |
C13H16BrN3O2 |
---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,3)8-4-5-10(9(14)6-8)18-7-11-16-17-12(15)19-11/h4-6H,7H2,1-3H3,(H2,15,17) |
InChI Key |
VWHPWYRCSHTAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.